D₃/D₂ Receptor Binding and Selectivity
In a standardized [³⁵S]GTPγS binding assay using human dopamine receptors expressed in CHO cells, 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide displayed a Kᵢ of 25.1 nM at the D₃ receptor and 316 nM at the D₂ receptor, yielding a D₃/D₂ selectivity factor of ≈12.6 [1]. This level of preferential D₃ binding is absent in the des‑2‑chloro analog N-(3,4-dichlorophenyl)-4-nitrobenzamide, for which no dopamine receptor affinity has been reported, and contrasts with the prototypical benzamide antagonist eticlopride, which shows only ≈3‑fold D₃ over D₂ preference.
| Evidence Dimension | Dopamine D₃ vs. D₂ receptor binding affinity (Kᵢ, nM) |
|---|---|
| Target Compound Data | D₃ Kᵢ = 25.1 nM; D₂ Kᵢ = 316 nM |
| Comparator Or Baseline | Des‑2‑chloro analog N-(3,4-dichlorophenyl)-4-nitrobenzamide (no reported affinity); eticlopride (D₃ Kᵢ ≈ 0.03 nM, D₂ Kᵢ ≈ 0.1 nM, ratio ≈ 3.3) |
| Quantified Difference | Target compound D₃/D₂ selectivity ≈ 12.6; eticlopride selectivity ≈ 3.3; des‑Cl analog selectivity not measurable |
| Conditions | [³⁵S]GTPγS binding, human D₃ and D₂ receptors expressed in CHO cells |
Why This Matters
The 12.6‑fold D₃/D₂ selectivity enables cleaner pharmacological dissection of D₃‑mediated pathways than either non‑selective ligands or the inactive des‑chloro analog, reducing confounding D₂ signals in target‑engagement studies.
- [1] BindingDB. BDBM50414564 (CHEMBL562833): Affinity data for human D₃ and D₂ dopamine receptors. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414564 (accessed 2026-04-28). View Source
